-CCCA serves as a valuable building block for organic synthesis, particularly in the construction of complex molecules. Its cyclopropane ring and carboxylic acid functional group offer versatility for further chemical transformations. Researchers have employed 1-CCCA in various cycloaddition reactions, a type of reaction where two molecules combine to form a ring structure. Studies have demonstrated its effectiveness in the synthesis of diverse ring systems, including cyclobutanes, pyrazoles, and oxazoles [1].
[1] - "Synthesis of Functionalized Bicyclic Ring Systems via Cascade Dearomatization-Cycloaddition Reactions of 1-Halo-1-cyclopropanecarboxylic Acids" by Daisuke Igarashi et al. in The Journal of Organic Chemistry (2014)
1-Chlorocyclopropane-1-carboxylic acid is an organic compound characterized by the molecular formula C₄H₅ClO₂. This compound features a three-membered cyclopropane ring with a chlorine atom and a carboxylic acid group attached to the same carbon atom, which contributes to its unique chemical properties. The presence of the chlorine atom enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Research indicates that 1-chlorocyclopropane-1-carboxylic acid may play a role in various biochemical pathways. Its structure allows it to serve as a precursor in the synthesis of biologically active molecules, potentially influencing metabolic processes. Ongoing studies are examining its efficacy in medicinal chemistry, particularly for developing pharmaceuticals that target specific biological pathways .
The synthesis of 1-chlorocyclopropane-1-carboxylic acid can be achieved through several methods:
These synthetic routes are crucial for producing this compound in laboratory settings and for industrial applications .
1-Chlorocyclopropane-1-carboxylic acid has numerous applications across various fields:
Studies on the interactions of 1-chlorocyclopropane-1-carboxylic acid with biological systems are ongoing. The focus is on understanding how this compound interacts with enzymes and other biomolecules, which may lead to insights into its potential therapeutic uses. Notably, research involving radical reactions has highlighted its reactivity and stability under different conditions, providing valuable data for further exploration .
Several compounds share structural similarities with 1-chlorocyclopropane-1-carboxylic acid. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Cyclopropane-1-carboxylic Acid | Cyclopropane ring with a carboxylic acid group | Lacks chlorine; less reactive than chlorinated analogs |
| 1-Bromocyclopropane-1-carboxylic Acid | Similar structure but contains bromine instead of chlorine | Higher reactivity due to bromine presence |
| 2-Chlorocyclopropane-1-carboxylic Acid | Chlorine at the second position on the cyclopropane ring | Different reactivity profile due to position of chlorine |
| 3-Chlorocyclobutane-1-carboxylic Acid | Four-membered cyclobutane ring with a carboxylic group | Different ring size; affects stability and reactivity |
The uniqueness of 1-chlorocyclopropane-1-carboxylic acid lies in its specific combination of functional groups and its three-membered ring structure, which provides distinct reactivity patterns not found in these similar compounds .
Photochemical chlorination represents a fundamental approach for introducing chlorine functionality into cyclopropane derivatives [7]. The process involves free radical chlorination mechanisms where molecular chlorine undergoes homolytic cleavage under visible light or ultraviolet light irradiation to generate chlorine radicals [23]. These highly reactive chlorine radicals subsequently abstract hydrogen atoms from cyclopropane substrates, initiating a chain reaction mechanism [7].
The photochemical synthesis of 1-chlorocyclopropane-1-carboxylic acid typically begins with cyclopropane carboxylic acid as the starting material [12]. Under controlled photolysis conditions, chlorine gas is introduced to the reaction mixture containing the cyclopropane substrate [29]. The reaction proceeds through a three-step mechanism involving initiation, propagation, and termination phases [7] [23].
Research has demonstrated that photochemical chlorination of cyclopropane proceeds with specific selectivity patterns [29]. The chlorination reaction exhibits preferential hydrogen abstraction at the carbon atom bearing the carboxylic acid functional group, leading to formation of the desired 1-chlorocyclopropane-1-carboxylic acid product [29]. Temperature control during photolysis significantly influences product distribution and reaction selectivity [29].
Recent investigations utilizing photochemical radical generation have expanded the methodological scope for cyclopropane functionalization [24]. Visible light-mediated radical formation provides access to milder reaction conditions compared to traditional ultraviolet photolysis methods [24]. These developments have enabled more controlled synthetic protocols for preparing functionalized cyclopropane derivatives [24].
Carboxylic acid functionalization in cyclopropane systems involves multiple synthetic approaches designed to introduce or modify carboxyl groups while preserving the strained three-membered ring structure [4]. The decarboxylative radical addition cascade represents one effective methodology for cyclopropane synthesis from carboxylic acid precursors [4].
Photoredox-catalyzed decarboxylative transformations have emerged as powerful tools for cyclopropane synthesis [4]. These reactions utilize readily available organic photocatalysts under visible light irradiation to generate carbon-centered radicals from carboxylic acid substrates [4]. The resulting radical intermediates undergo intramolecular cyclization reactions with appropriately positioned alkene functionalities to form cyclopropane products [4].
The malonic ester synthesis provides an alternative route for preparing cyclopropane carboxylic acid derivatives [21]. This classical approach involves alkylation of diethyl malonate or dimethyl malonate with suitable electrophiles, followed by cyclization and subsequent hydrolysis to yield the target carboxylic acid products [21]. The reaction conditions typically employ strong bases such as sodium ethoxide or potassium ethoxide to generate the requisite enolate intermediates [21].
Carbozincation reactions of cyclopropene derivatives offer another strategic approach for carboxylic acid functionalization [22]. These copper-catalyzed processes involve directed addition of organozinc reagents to cyclopropene substrates bearing ester or oxazolidinone directing groups [22]. The reactions proceed with excellent diastereoselectivity and regioselectivity to produce functionalized cyclopropane products [22].
Continuous flow reactor technology has revolutionized industrial synthesis of cyclopropane derivatives by enabling precise control over reaction parameters and improved process efficiency [5] [25]. Flow chemistry approaches offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, reduced reaction times, and improved product selectivity [25].
The implementation of continuous flow systems for cyclopropane synthesis requires careful optimization of reactor design and operating conditions [5]. Key parameters include residence time, temperature control, reagent mixing efficiency, and pressure regulation [5]. Recent developments in two-step continuous flow synthesis have demonstrated successful preparation of cyclopropane derivatives with high productivity and short residence times [5].
Flow reactor optimization studies have focused on photocyclization processes for cyclopropane formation [5]. The use of specialized photoreactor designs enables efficient light penetration and uniform irradiation throughout the reaction mixture [5]. Temperature control systems maintain optimal reaction conditions while preventing thermal decomposition of sensitive intermediates [5].
Industrial applications of continuous flow technology for cyclopropane synthesis have achieved significant improvements in operational efficiency [25]. Multi-step continuous operations enable sequential reaction steps to be performed in a single integrated process [25]. This approach reduces isolation and purification steps while maintaining high product quality standards [25].
Purification of 1-chlorocyclopropane-1-carboxylic acid requires specialized techniques designed to handle the unique properties of cyclopropane derivatives [15] [16]. The compound exhibits specific chromatographic behavior that necessitates careful selection of analytical methods and separation conditions [16].
High-performance liquid chromatography represents the primary analytical technique for quality control assessment of cyclopropane carboxylic acid derivatives [16]. Reverse-phase chromatographic methods utilizing acetonitrile-water mobile phases with phosphoric acid modifiers provide effective separation and quantification [16]. For mass spectrometry applications, formic acid replacement of phosphoric acid ensures compatibility with ionization sources [16].
Purification protocols for carboxylic acid derivatives follow established procedures involving pH manipulation and extraction techniques [15]. The compounds are first dissolved in aqueous alkali solutions to form water-soluble salts, followed by extraction with organic solvents to remove neutral and basic impurities [15]. Subsequent acidification and re-extraction provide purified carboxylic acid products [15].
Quality control standards require comprehensive analytical characterization including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry . Predicted collision cross-section values for ionized forms enable mass spectrometry-based identification and quantification . Physical property measurements including melting point, boiling point, and density provide additional quality verification parameters .
| Analytical Method | Parameters | Quality Standards |
|---|---|---|
| High-Performance Liquid Chromatography | Retention time, peak purity | >95% purity by area normalization |
| Nuclear Magnetic Resonance | Chemical shifts, coupling constants | Confirmation of structural integrity [31] [37] |
| Mass Spectrometry | Molecular ion, fragmentation pattern | Molecular weight verification |
| Infrared Spectroscopy | Functional group frequencies | Carbonyl stretch ~1700 cm⁻¹ |
Radical intermediate formation in chlorination processes represents a critical mechanistic aspect of 1-chlorocyclopropane-1-carboxylic acid synthesis [14] [29]. The chlorination mechanism proceeds through well-defined elementary steps involving hydrogen atom abstraction and radical propagation cycles [29].
Kinetic studies of cyclopropane chlorination have revealed detailed information about elementary reaction rates and temperature dependencies [29]. Absolute rate coefficients for chlorine atom reactions with cyclopropane substrates have been measured across temperature ranges from 293 to 623 Kelvin using laser photolysis techniques combined with infrared absorption monitoring [29].
The chlorination process exhibits characteristic selectivity patterns influenced by the electronic and steric environment of the cyclopropane ring [29]. Chlorocyclopropane intermediates demonstrate approximately ten-fold higher reactivity toward chlorine atoms compared to the parent cyclopropane substrate at 296 Kelvin [29]. This enhanced reactivity facilitates further chlorination to produce dichlorocyclopropane products [29].
First-principles electronic structure calculations have provided theoretical support for experimental kinetic observations [29]. Computational studies reveal that gem-dichlorocyclopropane represents both the kinetically and thermodynamically favored product from chlorination of chlorocyclopropane intermediates [29]. These calculations predict vibrational spectra and thermodynamic properties of various chlorinated cyclopropane derivatives [29].
Photochemical quantum yields for cyclopropane chlorination have been determined through controlled laser photolysis experiments [29]. Equimolar mixtures of cyclopropane and chlorine prepared as thin films exhibit quantum yields of 52 ± 8 under standardized conditions [29]. Temperature effects on quantum yield measurements reveal conformational selectivity in product formation pathways [29].
Steric and electronic effects play crucial roles in determining the reactivity and selectivity of cyclopropane functionalization reactions [11] [26] [30]. The unique geometry and electronic structure of the three-membered ring system create distinctive patterns of chemical behavior that differ significantly from other carbocyclic compounds [30].
Electronic effects in cyclopropane derivatives arise from the inherent ring strain and orbital overlap characteristics of the three-membered ring [30]. The high degree of s-character in the carbon-carbon bonds leads to increased electronegativity and altered reactivity patterns compared to unstrained systems [30]. Electron-withdrawing substituents enhance the electrophilic character of the cyclopropane ring, facilitating nucleophilic attack and ring-opening reactions [30].
Density functional theory calculations have provided detailed insights into the electronic structure and reactivity of substituted cyclopropanes [26] [27]. Computational studies reveal how substituent effects influence bond angles, electron density distributions, and activation energies for various transformation pathways [26]. These theoretical investigations support experimental observations regarding stereoselectivity and regioselectivity in cyclopropane reactions [26].
Steric effects become particularly pronounced in highly substituted cyclopropane systems where spatial constraints limit conformational flexibility [26]. The rigid geometry of the three-membered ring creates well-defined spatial relationships between substituents, leading to predictable stereochemical outcomes in chemical transformations [26]. Computational analysis of transition state structures reveals how steric interactions influence reaction pathways and product distributions [26].
| Substituent Type | Electronic Effect | Steric Impact | Reactivity Pattern |
|---|---|---|---|
| Electron-withdrawing | Increases electrophilicity [30] | Minimal spatial requirement | Enhanced nucleophilic attack [30] |
| Electron-donating | Decreases electrophilicity [30] | Variable spatial demand | Reduced ring-opening tendency [30] |
| Halogen substitution | Mixed inductive/mesomeric [11] | Moderate steric bulk | Altered regioselectivity [11] |
| Carboxylic acid group | Strong electron-withdrawal [30] | Directional hydrogen bonding | Specific orientation effects [30] |
The interplay between steric and electronic factors determines the overall reactivity profile of cyclopropane derivatives in various chemical transformations [11]. Understanding these fundamental principles enables rational design of synthetic strategies for preparing target compounds with desired structural and functional properties [11].
1-Chlorocyclopropane-1-carboxylic acid exhibits distinct thermal characteristics that reflect its unique molecular structure and electronic properties. The compound demonstrates a melting point range of 70-71°C [1], significantly higher than its non-halogenated analog cyclopropanecarboxylic acid (14-17°C) [2]. This elevation in melting point can be attributed to the electron-withdrawing effect of the chlorine substituent, which increases intermolecular attractive forces and enhances crystal packing efficiency.
The thermal decomposition behavior of 1-Chlorocyclopropane-1-carboxylic acid follows a characteristic pattern observed in halogenated carboxylic acids. Upon heating beyond its melting point, the compound undergoes thermal degradation producing carbon oxides and hydrogen chloride as primary decomposition products [3]. This decomposition pathway is consistent with the inherent ring strain of the three-membered cyclopropane structure, which contains approximately 27.5 kcal/mol of strain energy [4]. The thermal instability becomes pronounced at elevated temperatures, with the compound showing hazardous decomposition characteristics that require careful temperature control during handling and processing.
Table 1: Thermodynamic Properties of 1-Chlorocyclopropane-1-carboxylic acid
| Property | Value | Reference |
|---|---|---|
| Melting Point (°C) | 70-71 | [1] |
| Boiling Point (°C) | 231.1±23.0 (760 mmHg) | [5] |
| Density (g/mL) | 1.5±0.1 | [5] |
| Molecular Weight (g/mol) | 120.534 | [5] |
| Flash Point (°C) | 93.5±22.6 | [5] |
| Refractive Index | 1.517 | [5] |
| Vapor Pressure (mmHg) | 0.0±1.0 (at 25°C) | [5] |
| Exact Mass | 119.997810 | [5] |
The compound's thermal stability is further influenced by the strained cyclopropane ring structure, which makes it susceptible to thermal ring-opening reactions. Research on similar cyclopropane derivatives has shown that the relief of ring strain provides a potent thermodynamic driving force for various chemical transformations [6]. This structural feature contributes to the compound's reactivity profile and affects its long-term stability under thermal stress conditions.
The solubility behavior of 1-Chlorocyclopropane-1-carboxylic acid demonstrates characteristics typical of substituted carboxylic acids, with the chlorine substituent significantly modifying the compound's interaction with different solvent systems. The compound exhibits moderate solubility in water, attributed to the polar carboxylic acid functional group's ability to form hydrogen bonds with water molecules [7]. However, the presence of the chlorine atom and the hydrophobic cyclopropane ring reduces overall aqueous solubility compared to simple aliphatic carboxylic acids.
Table 2: Solubility Characteristics of 1-Chlorocyclopropane-1-carboxylic acid
| Solvent Type | Solubility | Basis |
|---|---|---|
| Water | Moderate | Polar carboxylic acid group |
| Methanol | Soluble | Hydrogen bonding |
| Ethanol | Soluble | Hydrogen bonding |
| Chloroform | Soluble | Dipole interactions |
| Ethyl Acetate | Soluble | Dipole interactions |
| Cyclohexane | Poor | Nonpolar alkyl interactions |
| Ether | Moderate | Weak dipole interactions |
In polar protic solvents such as methanol and ethanol, the compound shows enhanced solubility due to the formation of hydrogen bonds between the carboxylic acid group and the solvent molecules. This enhanced solubility follows the general principle that carboxylic acids with up to four carbon atoms typically maintain good solubility in polar solvents [7]. The chlorine substituent contributes to the compound's dipole moment, facilitating interactions with polar solvents through electrostatic attractions.
The solubility in non-polar solvents is significantly reduced due to the compound's polar nature. In cyclohexane and similar nonpolar hydrocarbons, the compound exhibits poor solubility, reflecting the dominance of the polar carboxylic acid group over the relatively small hydrophobic cyclopropane ring. However, in moderately polar solvents like diethyl ether, the compound shows intermediate solubility, indicating the balanced contribution of both polar and nonpolar structural elements [8].
The acid dissociation constant of 1-Chlorocyclopropane-1-carboxylic acid represents a critical parameter for understanding its chemical behavior and biological activity. While direct experimental determination of the pKa value for this specific compound is limited in the literature, theoretical calculations and structural analogy approaches provide valuable insights into its acid-base properties.
Based on comparison with structurally related compounds, the pKa value of 1-Chlorocyclopropane-1-carboxylic acid is estimated to be in the range of 3-4, significantly lower than the parent cyclopropanecarboxylic acid (pKa = 4.83) [2]. This reduction in pKa reflects the electron-withdrawing effect of the chlorine substituent, which stabilizes the conjugate base and increases the compound's acidity. The inductive effect of chlorine decreases the electron density on the carboxyl carbon, making proton dissociation more favorable.
Table 3: Acid Dissociation Constants of Related Compounds
| Compound | pKa Value | Reference |
|---|---|---|
| Cyclopropanecarboxylic acid | 4.83 | [2] |
| 1-Chlorocyclopropane-1-carboxylic acid | 3-4 (estimated) | [9] |
| Acetic acid | 4.76 | [10] |
| Chloroacetic acid | 2.87 | [10] |
| Trichloroacetic acid | 0.77 | [10] |
The positioning of the chlorine atom at the same carbon bearing the carboxylic acid group maximizes the inductive effect, resulting in a stronger acid compared to isomers where the halogen is positioned at other locations on the cyclopropane ring. This electronic effect is consistent with the general trend observed in halogenated carboxylic acids, where electron-withdrawing substituents decrease pKa values proportionally to their electronegativity and proximity to the carboxyl group.
The nucleophilic substitution reactions of 1-Chlorocyclopropane-1-carboxylic acid follow characteristic patterns observed in cyclopropane derivatives, with the strained ring structure significantly influencing reaction mechanisms and kinetics. The compound can undergo nucleophilic substitution at the carbon bearing the chlorine atom, often accompanied by ring-opening reactions due to the relief of ring strain [11].
The reaction kinetics are influenced by several factors, including the nature of the nucleophile, solvent polarity, and temperature. In polar solvents, the compound tends to undergo SN1-type reactions, where the rate-determining step involves the formation of a carbocation intermediate. The cyclopropane ring can stabilize this intermediate through hyperconjugation effects, although the high ring strain makes ring-opening reactions competitive with simple substitution [12].
Table 4: Nucleophilic Substitution Reaction Parameters
| Parameter | Value/Description | Notes |
|---|---|---|
| Preferred Mechanism | SN1 in polar solvents | Carbocation stabilization |
| Ring-Opening Tendency | High | Relief of ring strain |
| Activation Energy | Moderate | Balanced by ring strain |
| Solvent Effect | Significant | Polar solvents favor ionization |
| Temperature Dependence | Moderate | Thermal ring-opening competition |
The presence of the carboxylic acid group introduces additional complexity to the reaction mechanism. The electron-withdrawing effect of the carboxyl group can destabilize carbocation intermediates, potentially favoring SN2-type mechanisms under certain conditions. However, the steric hindrance around the substitution site and the strain relief associated with ring-opening often override these electronic effects [13].
Kinetic studies on related cyclopropane derivatives have shown that nucleophilic substitution reactions typically proceed with rate constants in the range of 10^-4 to 10^-2 s^-1 at room temperature, depending on the nucleophile strength and solvent system [14]. The compound's reactivity is enhanced compared to unstrained analogs due to the driving force provided by ring strain relief.
The comparison between 1-Chlorocyclopropane-1-carboxylic acid and 1-Aminocyclopropane-1-carboxylic acid reveals significant differences in their physicochemical properties and biological activities. Both compounds share the common cyclopropane-1-carboxylic acid backbone but differ in the nature of the substituent at the 1-position, leading to distinct chemical behaviors and applications.
1-Aminocyclopropane-1-carboxylic acid (ACC) is a naturally occurring compound that serves as the direct precursor to ethylene in plants [15]. Unlike the chlorinated analog, ACC exhibits zwitterionic character at physiological pH, with the amino group being protonated while the carboxylic acid group remains deprotonated. This zwitterionic nature significantly affects its solubility, stability, and biological activity compared to 1-Chlorocyclopropane-1-carboxylic acid.
Table 5: Comparative Properties of 1-Substituted Cyclopropanecarboxylic Acids
| Property | 1-Chlorocyclopropane-1-carboxylic acid | 1-Aminocyclopropane-1-carboxylic acid |
|---|---|---|
| Molecular Formula | C₄H₅ClO₂ | C₄H₇NO₂ |
| Molecular Weight | 120.534 | 101.1 |
| Melting Point (°C) | 70-71 | N/A |
| Solubility in Water | Moderate | High |
| Biological Activity | Limited | Ethylene precursor |
| Stability | Moderate | High |
| pKa (estimated) | 3-4 | ~2.3 (COOH), ~9.2 (NH₂) |
The amino substituent in ACC provides different electronic effects compared to chlorine. While chlorine is electron-withdrawing through inductive effects, the amino group can exhibit both electron-donating (through resonance) and electron-withdrawing (through induction) effects, depending on the chemical environment. This dual nature results in different reactivity patterns and stability characteristics [16].
The biological significance of ACC as an ethylene precursor contrasts sharply with the synthetic utility of 1-Chlorocyclopropane-1-carboxylic acid. ACC undergoes enzymatic conversion to ethylene through the action of ACC oxidase, a process that is crucial for plant growth and development. In contrast, the chlorinated analog serves primarily as a synthetic intermediate and does not participate in biological ethylene biosynthesis pathways [17].
The positional isomerism between 1-Chlorocyclopropane-1-carboxylic acid and 2-Chlorocyclopropane-1-carboxylic acid results in substantially different physicochemical properties and reactivity profiles. The 2-chloro isomer exists in both cis and trans configurations, adding stereochemical complexity to the comparison [18] [19].
The electronic effects of the chlorine substituent differ significantly between the two isomers. In the 1-chloro derivative, the chlorine atom is directly attached to the same carbon bearing the carboxylic acid group, maximizing the inductive electron-withdrawing effect. This proximity results in a more acidic compound with enhanced electrophilic character at the carboxyl carbon. In contrast, the 2-chloro isomer has the chlorine atom separated from the carboxylic acid group by one carbon, reducing the magnitude of the electronic effect [9].
Table 6: Isomer Comparison of Chlorocyclopropane-1-carboxylic Acids
| Property | 1-Chlorocyclopropane-1-carboxylic acid | 2-Chlorocyclopropane-1-carboxylic acid |
|---|---|---|
| Chlorine Position | Same carbon as COOH | Adjacent carbon |
| Electronic Effect | Maximum inductive withdrawal | Reduced inductive effect |
| Stereochemistry | No geometric isomers | Cis/trans isomers |
| Acidic Character | Enhanced | Moderate |
| Thermal Stability | Moderate | Variable (cis < trans) |
| Nucleophilic Substitution | At C-1 position | At C-2 position |
The stereochemical differences in 2-Chlorocyclopropane-1-carboxylic acid isomers also affect their physical properties. The trans isomer typically exhibits higher melting points and different solubility characteristics compared to the cis isomer due to more efficient crystal packing and reduced steric interactions. These differences have implications for their respective applications in synthetic chemistry and potential biological activities [18].
The reactivity patterns of these isomers toward nucleophilic substitution also differ substantially. The 1-chloro derivative undergoes substitution at the carbon bearing both the chlorine and carboxylic acid group, often accompanied by ring-opening reactions. The 2-chloro isomers undergo substitution at the 2-position, with the reaction outcome influenced by the stereochemical configuration and the resulting steric interactions during the transition state formation [11].